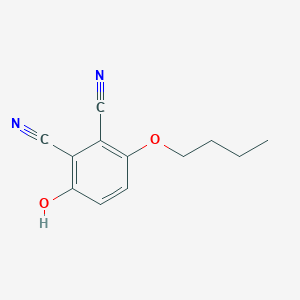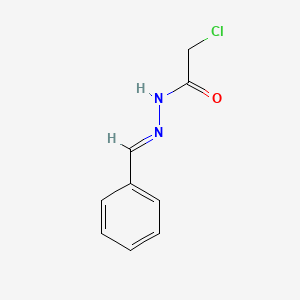
Benzaldehyde chloroacetylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, 2-chloro-,2-(phenylmethylene)hydrazide: is a chemical compound with the molecular formula C9H9ClN2O and a molecular weight of 196.63 g/mol . It is also known by its IUPAC name N-[(E)-benzylideneamino]-2-chloroacetamide . This compound is characterized by the presence of a hydrazide group attached to a chlorinated acetic acid moiety, with a phenylmethylene group providing additional structural complexity.
Vorbereitungsmethoden
The synthesis of acetic acid, 2-chloro-,2-(phenylmethylene)hydrazide typically involves the reaction of 2-chloroacetic acid with benzylidenehydrazine . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Analyse Chemischer Reaktionen
Acetic acid, 2-chloro-,2-(phenylmethylene)hydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The hydrazide group can undergo oxidation to form corresponding azides or reduction to form hydrazines.
Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include sodium hydride , sodium amide , and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Acetic acid, 2-chloro-,2-(phenylmethylene)hydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of hydrazones and Schiff bases.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of acetic acid, 2-chloro-,2-(phenylmethylene)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . This interaction can disrupt key biological pathways, making the compound useful in medicinal chemistry for developing enzyme inhibitors or other therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to acetic acid, 2-chloro-,2-(phenylmethylene)hydrazide include:
- Acetic acid, 2-chloro-,2-(phenylmethylene)hydrazone
- Benzylidenehydrazine derivatives
- Chloroacetamide derivatives
These compounds share structural similarities but differ in their specific functional groups and reactivity. Acetic acid, 2-chloro-,2-(phenylmethylene)hydrazide is unique due to its combination of a chlorinated acetic acid moiety with a phenylmethylene hydrazide group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
775-25-7 |
|---|---|
Molekularformel |
C9H9ClN2O |
Molekulargewicht |
196.63 g/mol |
IUPAC-Name |
N-[(E)-benzylideneamino]-2-chloroacetamide |
InChI |
InChI=1S/C9H9ClN2O/c10-6-9(13)12-11-7-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13)/b11-7+ |
InChI-Schlüssel |
VBRGLVUYRZOKSO-YRNVUSSQSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CCl |
Kanonische SMILES |
C1=CC=C(C=C1)C=NNC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


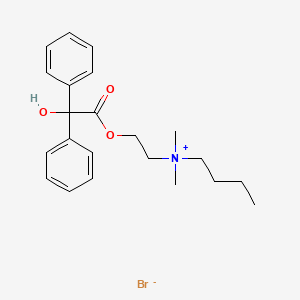
![3-(Ethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13762891.png)
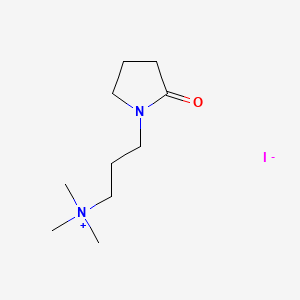
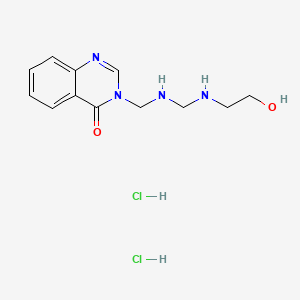
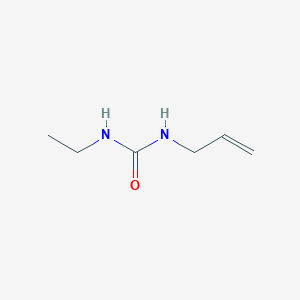
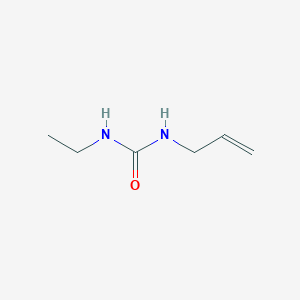
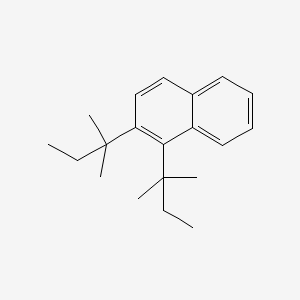
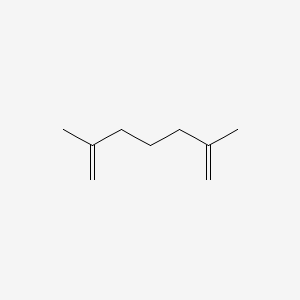

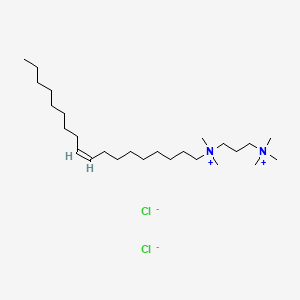

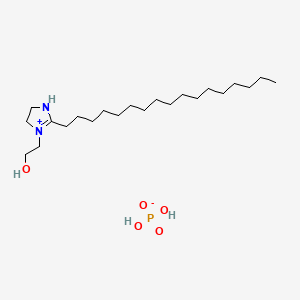
![Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monohydrochloride](/img/structure/B13762956.png)
